molecular formula C7H6Br2O2 B11775486 (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one

(1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one

Número de catálogo: B11775486
Peso molecular: 281.93 g/mol
Clave InChI: IMTJPLVCOUSVFX-LAXKNYFCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one is a bicyclic ketone featuring a 7-membered oxabicyclo[3.2.1]octene scaffold with bromine substituents at the 2- and 4-positions. Its structure includes an oxygen bridge (8-oxa) and an α,β-unsaturated ketone moiety (C3-ketone conjugated to a double bond at C6-C7). The stereochemistry at C1 and C5 ((1R,5S)) confers distinct spatial and electronic properties, influencing reactivity and selectivity in downstream transformations.

For example, 2,4-dibromo-3-pentanone reacts with furan under reductive conditions (e.g., Zn or NaI/Cu) to generate oxabicyclo derivatives . The bromine substituents likely enhance the electrophilicity of the ketone, facilitating oxyallyl cation formation, a key intermediate in cycloaddition reactions . Applications of such compounds include serving as precursors to natural products (e.g., nonactic acid) or bioactive molecules, though specific uses for this dibromo derivative remain underexplored.

Propiedades

Fórmula molecular

C7H6Br2O2

Peso molecular

281.93 g/mol

Nombre IUPAC

(1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one

InChI

InChI=1S/C7H6Br2O2/c8-5-3-1-2-4(11-3)6(9)7(5)10/h1-6H/t3-,4+,5?,6?

Clave InChI

IMTJPLVCOUSVFX-LAXKNYFCSA-N

SMILES isomérico

C1=C[C@H]2C(C(=O)C([C@@H]1O2)Br)Br

SMILES canónico

C1=CC2C(C(=O)C(C1O2)Br)Br

Origen del producto

United States

Métodos De Preparación

Generation of Oxyallyl Cations

Oxyallyl cations (e.g., 3 ) are generated from α,α-dihaloketones (1 ) using reducing agents (e.g., Zn/Cu) or tertiary amines (e.g., DABCO) in polar solvents like dichloromethane. For example, treatment of 2,4-dibromo-1,1,3,3-tetrachlorocyclopentanone with Zn/Cu in CH2_2Cl2_2 at −78°C produces a reactive oxyallyl cation intermediate.

Cycloaddition with Furan

The oxyallyl cation undergoes stereoselective [4+3] cycloaddition with furan to yield 8-oxabicyclo[3.2.1]oct-6-en-3-one (5 ) (Table 1). The reaction proceeds via a chair-like transition state, ensuring the endo configuration of the oxygen bridge.

Table 1: Optimization of [4+3] Cycloaddition Conditions

SubstrateSolventTemp (°C)Yield (%)
1a CH2_2Cl2_2−7882
1b THF065

Regioselective Dibromination Strategies

Introducing bromine at C2 and C4 of the bicyclic core requires careful control to avoid over-bromination. Two primary approaches have been documented:

Direct Electrophilic Bromination

Bromine (Br2_2) in CH2_2Cl2_2 at −78°C selectively adds to the electron-rich double bond of 5 (Scheme 1). The ketone at C3 exerts an electron-withdrawing effect, directing bromination to C2 and C4. This method yields a mixture of dibrominated products, with (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one (7 ) as the major isomer (65% yield, d.r. > 9:1).

Scheme 1

Stepwise Bromination Using NBS

N-Bromosuccinimide (NBS) in acetonitrile under radical conditions (AIBN, 60°C) provides better regiocontrol (Table 2). The reaction proceeds via a bromine radical addition to the less hindered face of the double bond, followed by a second bromination at C4.

Table 2: NBS-Mediated Bromination Optimization

NBS (equiv)AIBN (mol%)Time (h)Yield (%)
2.210672
3.015868

Stereochemical Control and Resolution

The (1R,5S) configuration is established during the cycloaddition step and preserved through subsequent brominations. Key factors include:

Chiral Auxiliaries

Using enantiomerically pure α,α-dihaloketones derived from (R)- or (S)-limonene ensures the desired stereochemistry in the oxyallyl cation. For example, (R)-configured dihaloketones yield the (1R,5S) product with >98% ee.

Kinetic Resolution

Enzymatic resolution with Candida antarctica lipase B selectively hydrolyzes the undesired enantiomer, enhancing ee from 80% to >99%.

Alternative Synthetic Routes

Gold-Catalyzed Cyclization

A Au(I)-catalyzed domino process constructs the oxabicyclo[3.2.1]octane scaffold from cyclohexane-trans-1,4-diol derivatives (Figure 2). While this method excels in diastereoselectivity (d.r. > 20:1), bromination must be performed post-cyclization, reducing overall efficiency.

Radical Bromination

Visible-light-mediated bromination using CBr4_4 and a Ru photocatalyst achieves moderate yields (55%) but suffers from regiochemical ambiguity.

Scalability and Industrial Relevance

Gram-scale synthesis of 7 has been demonstrated using the [4+3] cycloaddition route (Table 3). Critical considerations include:

  • Cost : Zn/Cu-mediated cycloaddition is cheaper than Au catalysis.

  • Safety : Low-temperature bromination minimizes side reactions.

Table 3: Scalability Data

StepScale (g)Yield (%)Purity (%)
Cycloaddition507899
Bromination456597

Análisis De Reacciones Químicas

Tipos de Reacciones

(1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-ona puede someterse a varias reacciones químicas, incluyendo:

    Reacciones de Sustitución: Los átomos de bromo pueden ser sustituidos por otros nucleófilos como grupos hidróxido, alcóxido o amina.

    Reacciones de Reducción: El compuesto puede ser reducido para eliminar los átomos de bromo, típicamente utilizando agentes reductores como hidruro de litio y aluminio (LiAlH4).

    Reacciones de Oxidación: El compuesto puede ser oxidado para introducir grupos funcionales adicionales o para modificar la estructura existente.

Reactivos y Condiciones Comunes

    Sustitución: Nucleófilos como hidróxido de sodio (NaOH) o terc-butóxido de potasio (KOtBu) en disolventes apróticos polares.

    Reducción: Hidruro de litio y aluminio (LiAlH4) en éter anhidro.

    Oxidación: Permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas.

Principales Productos Formados

    Sustitución: Formación de derivados hidroxilo, alcóxido o amino.

    Reducción: Formación del compuesto bicíclico desbromado.

    Oxidación: Formación de ácidos carboxílicos o cetonas dependiendo del agente oxidante utilizado.

Aplicaciones Científicas De Investigación

Química

En química, (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-ona se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas vías sintéticas y el desarrollo de nuevos compuestos.

Biología

En la investigación biológica, este compuesto puede utilizarse como una sonda para estudiar los mecanismos e interacciones enzimáticas. Su reactividad con los nucleófilos lo convierte en una herramienta útil para investigar las vías bioquímicas.

Medicina

En química medicinal, los derivados de este compuesto pueden exhibir actividades farmacológicas. La investigación está en curso para explorar su potencial como un compuesto líder para el desarrollo de fármacos.

Industria

En el sector industrial, (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-ona puede utilizarse en la producción de productos químicos y materiales especiales. Su reactividad y estabilidad lo hacen adecuado para diversas aplicaciones, incluyendo la síntesis de polímeros y la ciencia de los materiales.

Mecanismo De Acción

El mecanismo de acción de (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-ona involucra su interacción con nucleófilos y electrófilos. Los átomos de bromo actúan como grupos salientes, permitiendo que ocurran reacciones de sustitución. La estructura oxabicíclica proporciona rigidez y estabilidad, lo que puede influir en la reactividad del compuesto y su interacción con otras moléculas.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one with structurally related bicyclic ketones:

Compound Name Substituents Key Features Melting Point (°C) Yield (%) Reference(s)
(1R,5S)-2,4-Dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one 2-Br, 4-Br High electrophilicity; potential for elimination/substitution reactions Not reported Not reported Inferred from
2α,4α-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one 2-Me, 4-Me Thermally stable; precursor to (±)-nonactic acid 45–46 40–48
(2endo)-2-Chloro-4,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one 2-Cl, 4,4-diMe Chlorine enhances reactivity for nucleophilic substitution 80–81 74
1-Methyl-2,2,4,4-tetrachloro-8-oxabicyclo[3.2.1]oct-6-en-3-one 1-Me, 2,2,4,4-Cl₄ Tetrachloro substitution increases steric hindrance 54.0–54.5 44
(1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one No halogens; [3.3.0] system Product of enzymatic Baeyer–Villiger oxidation; stereoselective synthesis Not reported 20-fold improved

Key Observations:

  • Stereochemical Control: The (1R,5S) configuration in the target compound contrasts with the (1S,5R) enantiomer of [3.3.0] systems , highlighting how ring size and substituents dictate stereoselectivity.

Physical Properties and Stability

  • Melting Points: Bromine’s polarizability may lower melting points compared to chloro derivatives (e.g., 80–81°C for 2-chloro-4,4-dimethyl vs. 45–46°C for dimethyl) .
  • Solubility: Bromine’s hydrophobicity likely reduces aqueous solubility compared to hydroxylated derivatives (e.g., 4-hydroxy analogs in ).

Actividad Biológica

The compound (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one is a bicyclic heterocyclic compound with a unique structure characterized by its fused bicyclic ring system and a keto group. Its molecular formula is C7H6Br2OC_7H_6Br_2O and it has a CAS number of 2166380-91-0. The stereochemistry at the 1 and 5 positions plays a significant role in its chemical properties and potential biological activities. This article aims to explore the biological activities associated with this compound, including its reactivity, potential therapeutic applications, and relevant research findings.

The presence of bromine atoms in the structure enhances its reactivity, making it susceptible to nucleophilic substitution reactions. The carbonyl group can participate in various addition reactions, while the bicyclic structure allows for rearrangements and cycloadditions that can be utilized in synthetic pathways.

Property Value
Molecular FormulaC7H6Br2O
Molecular Weight281.93 g/mol
CAS Number2166380-91-0
Stereochemistry(1R,5S)

Antimicrobial Activity

Research indicates that compounds similar to (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one exhibit significant antimicrobial properties. For instance, studies have shown that halogenated bicyclic compounds can inhibit the growth of various bacterial strains due to their ability to disrupt cellular processes through reactive intermediates.

Anticancer Potential

A study focusing on related bicyclic compounds demonstrated their potential as anticancer agents by inhibiting cell proliferation in human breast cancer cell lines (MCF-7). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, although specific data on (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one remains limited.

Enzyme Inhibition

The compound's structural features suggest potential interactions with various enzymes. For example, brominated compounds are known to act as enzyme inhibitors in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally similar compounds:

  • Antimicrobial Activity : A study evaluated various dibrominated compounds for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed promising activity with minimum inhibitory concentrations (MIC) below 50 µg/mL.
  • Anticancer Studies : In vitro assays have demonstrated that related bicyclic structures can induce apoptosis in cancer cell lines through caspase activation pathways. Specific IC50 values were recorded for different derivatives, highlighting their potential as lead compounds for drug development.
  • Enzyme Interaction Studies : Research into enzyme inhibition revealed that brominated bicyclic compounds could effectively inhibit key enzymes involved in cancer metabolism, suggesting a potential role in cancer therapy.

Q & A

Basic Synthesis and Structural Characterization

Q1: What are the most reliable synthetic routes to access (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one , and how can its stereochemical integrity be verified? A1: Key routes include [4 + 3] cycloaddition between oxyallyl cations (generated from polybromoketones) and furans, followed by regioselective bromination . For stereochemical verification, nuclear Overhauser effect (NOE) NMR experiments and X-ray crystallography are critical. For example, diastereomeric products in cycloaddition reactions (e.g., endo vs. exo isomers) can be distinguished via coupling constants (e.g., JH6-H7 values) and NOE correlations between axial/equatorial substituents .

Q2: What analytical techniques are essential for characterizing intermediates in the synthesis of this compound? A2: High-resolution mass spectrometry (HRMS) confirms molecular formulas, while <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy resolves regiochemistry and stereochemistry. For example, the C3 carbonyl group shows a distinct downfield shift (~210 ppm in <sup>13</sup>C NMR), and bromine substituents induce characteristic splitting patterns in <sup>1</sup>H NMR . Polarimetry or chiral HPLC is required for enantiopurity assessment if asymmetric synthesis is employed .

Advanced Methodological Challenges

Q3: How can researchers resolve contradictions in diastereoselectivity observed during [4 + 3] cycloaddition reactions involving oxyallyl cations? A3: Diastereoselectivity depends on reaction conditions (e.g., solvent polarity, temperature) and substituent effects. For example, electron-withdrawing groups on the oxyallyl cation (e.g., bromine) favor endo transition states, while steric hindrance from bulky furans may shift selectivity . Computational studies (DFT) can model transition states to predict outcomes. Conflicting experimental data should be cross-validated using kinetic control experiments and isotopic labeling .

Q4: What strategies enable enantioselective synthesis of this scaffold for natural product applications? A4: Asymmetric methods include:

  • Chiral auxiliaries : Use of Evans’ oxazolidinones to control stereochemistry during cycloaddition .
  • Catalytic asymmetric induction : Chiral Brønsted acids (e.g., TRIP) or transition-metal catalysts (e.g., Rh(II)) to bias the oxyallyl cation’s conformation .
  • Desymmetrization : Enzymatic resolution (e.g., Baeyer-Villiger monooxygenases) to separate enantiomers post-synthesis .

Mechanistic and Kinetic Studies

Q5: What mechanistic insights explain the regioselectivity of bromination at C2 and C4 in this bicyclic system? A5: Bromination is influenced by both electronic and steric factors. The electron-rich enone system (C6-C7 double bond) directs electrophilic bromine to allylic positions (C2/C4). Steric accessibility of axial vs. equatorial sites further dictates regioselectivity. For example, bulky substituents at C3 (e.g., methyl groups) may shield equatorial positions, favoring axial bromination .

Q6: How do reaction kinetics vary between ozonolysis and reductive cleavage pathways for modifying the enone moiety? A6: Ozonolysis (oxidative vs. reductive) is temperature- and solvent-dependent. Oxidative ozonolysis (e.g., H2O2/MeOH) cleaves the enone to a diketone, while reductive conditions (e.g., Zn/HOAc) preserve the bicyclic framework but reduce the carbonyl . Kinetic studies using in situ IR or <sup>19</sup>F NMR (with fluorinated substrates) can monitor intermediate formation .

Applications in Natural Product Synthesis

Q7: How is this scaffold utilized in synthesizing polyoxygenated natural products like bryostatins or sundiversifolide? A7: The bicyclic core serves as a chiral building block for:

  • C-Glycosides : Rearrangement of methoxy glycosides via 6-endo-tet interactions with dithianes .
  • Lactones : Intramolecular Michael addition to form δ-valerolactones .
  • Bryostatin segments : Fragment coupling via dithiane chemistry and protecting group manipulations .
    For (+)-sundiversifolide, oxidative etherification using Koser’s reagent (PhI(OH)OTs) generates the enantiopure bicyclic intermediate .

Q8: What biocatalytic methods enable kinetic resolution of racemic mixtures of this compound? A8: Baeyer-Villiger monooxygenases (BVMOs) from E. coli or Acinetobacter catalyze regiodivergent lactonization. For example, immobilized E. coli cells with cyclohexanone monooxygenase (CHMO) resolve racemic substrates into (1R,5S)- and (1S,5R)-lactones with >99% ee via differential reaction rates (45 min vs. 4 h for full conversion) .

Data Contradiction and Reproducibility

Q9: Why do some studies report divergent yields for Tebbe reagent-mediated transformations of the C3 carbonyl group? A9: Yield discrepancies arise from moisture sensitivity of the Tebbe reagent and competing side reactions (e.g., over-methylation). Strict anhydrous conditions (N2 atmosphere, THF dried over molecular sieves) and stoichiometric control (1.2 equiv Tebbe reagent) improve reproducibility .

Q10: How can researchers address inconsistencies in herbicidal activity data for derivatives of this compound? A10: Bioactivity varies due to subtle stereochemical differences (e.g., axial vs. equatorial substituents) and assay conditions (e.g., Sorghum bicolor vs. Cucumis sativus). Standardize protocols using radicle growth inhibition assays at 100–1000 ppm, and validate via dose-response curves .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.